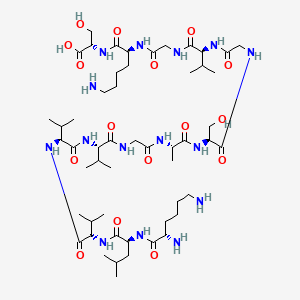
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing their structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in peptide conformation.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can introduce substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in linear peptides with free thiol groups.
Scientific Research Applications
Peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play roles in cell signaling, enzyme inhibition, and as substrates for studying enzymatic activity.
Medicine: Peptides are explored as therapeutic agents for treating diseases, including cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biomaterials, cosmetics, and as additives in food products.
Mechanism of Action
The mechanism of action of peptides like H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Lys-Val-Ala-Val-OH: This peptide is known for its role in promoting cell adhesion, neurite outgrowth, and tumor growth by activating MAPK/ERK1/2 and PI3K/Akt signaling pathways.
Gly-His-Lys: This peptide is used in various biochemical applications, including as a substrate for studying enzymatic activity.
Uniqueness
H-Lys-Leu-Val-Val-Val-Gly-Ala-Ser-Gly-Val-Gly-Lys-Ser-OH is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C53H97N15O16 |
|---|---|
Molecular Weight |
1200.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C53H97N15O16/c1-26(2)20-34(62-45(75)32(56)16-12-14-18-54)48(78)66-42(29(7)8)51(81)68-43(30(9)10)52(82)67-41(28(5)6)50(80)58-21-37(71)60-31(11)44(74)63-35(24-69)46(76)57-23-39(73)65-40(27(3)4)49(79)59-22-38(72)61-33(17-13-15-19-55)47(77)64-36(25-70)53(83)84/h26-36,40-43,69-70H,12-25,54-56H2,1-11H3,(H,57,76)(H,58,80)(H,59,79)(H,60,71)(H,61,72)(H,62,75)(H,63,74)(H,64,77)(H,65,73)(H,66,78)(H,67,82)(H,68,81)(H,83,84)/t31-,32-,33-,34-,35-,36-,40-,41-,42-,43-/m0/s1 |
InChI Key |
WGLBFKGQQGCZFY-FRNJXDOZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


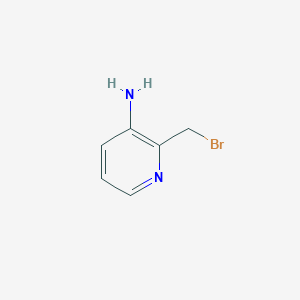
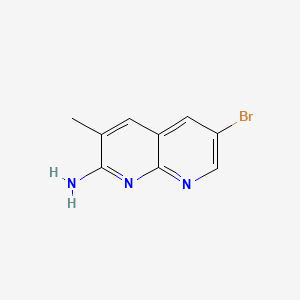

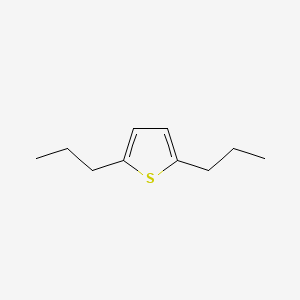
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)


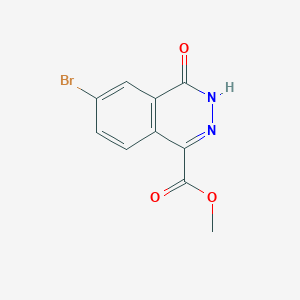
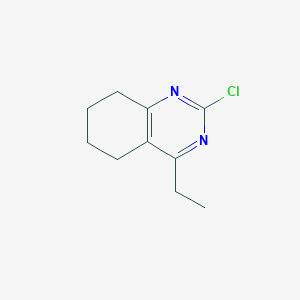

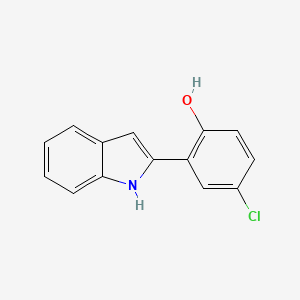
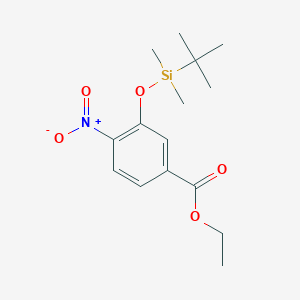
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)

